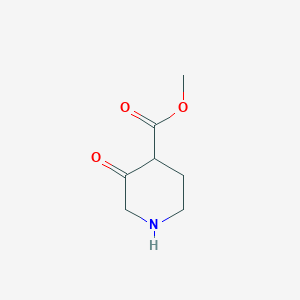

Methyl 3-oxopiperidine-4-carboxylate

Descripción general

Descripción

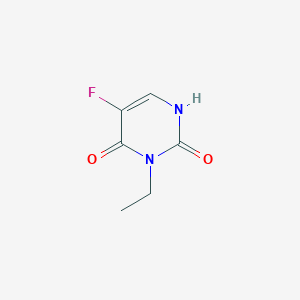

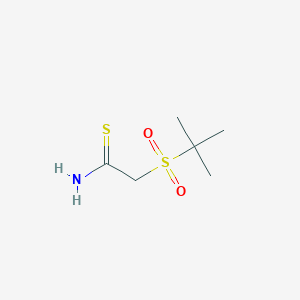

“Methyl 3-oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known as “Methyl 4-oxo-3-piperidinecarboxylate hydrochloride” and "3-Methoxycarbonyl-4-piperidone hydrochloride" .

Synthesis Analysis

“Methyl 4-oxo-3-piperidinecarboxylate hydrochloride” has been used as a starting reagent in the synthesis of various compounds . For example, it has been used in the synthesis of nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .Molecular Structure Analysis

The molecular structure of “Methyl 3-oxopiperidine-4-carboxylate” can be represented by the SMILES stringCl.COC(=O)C1CNCCC1=O . The InChI key for this compound is NMAACQILAGCQPR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“Methyl 3-oxopiperidine-4-carboxylate” is a solid at 20 degrees Celsius . It has a molecular weight of 193.63 . The compound is soluble in water . Its melting point is approximately 175 degrees Celsius (dec.) .Aplicaciones Científicas De Investigación

Enantioselective Synthesis : It's used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate to obtain chiral compounds, which are valuable for creating biologically active compounds with a 3-benzylpiperidine backbone. This process utilizes phase-transfer catalysts and is noted for its mild reaction conditions and moderate enantioselectivity (Wang et al., 2018).

Intermediate for Medical Compounds : It serves as an intermediate in synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial component in developing the protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis method is notable for its high yield and potential for industrial scale-up (Xin-zhi, 2011).

Stereochemistry Studies : The compound is used in studying the stereochemical aspects of Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates. This research is fundamental in understanding and controlling the stereochemistry of complex organic compounds (Vafina et al., 2003).

Structural Studies : Research has also focused on the structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms, providing insights into keto-enol tautomerism and configurational isomerism, crucial for designing and understanding pharmaceuticals and organic materials (Fernández et al., 1993).

Stereoselective Syntheses : The compound is used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating its versatility in creating complex and stereochemically controlled structures (Boev et al., 2015).

Safety And Hazards

“Methyl 3-oxopiperidine-4-carboxylate” is classified as a combustible liquid. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propiedades

IUPAC Name |

methyl 3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKSAOBUUKYFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634926 | |

| Record name | Methyl 3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxopiperidine-4-carboxylate | |

CAS RN |

179023-37-1 | |

| Record name | Methyl 3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)